Cas no 2229529-35-3 (1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine)

1-(7-Chloroquinolin-8-yl)-N-methylcyclopropan-1-amine is a specialized organic compound featuring a quinoline core substituted with a chlorine atom at the 7-position and a methylcyclopropylamine moiety at the 8-position. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules. The cyclopropylamine group enhances steric and electronic properties, which may influence binding affinity in target interactions. The chlorine substituent further modifies the compound's physicochemical characteristics, such as lipophilicity and metabolic stability. Its well-defined structure makes it suitable for applications in drug discovery and development, particularly in the design of novel therapeutic agents.
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine structure
2229529-35-3 structure
商品名:1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
CAS番号:2229529-35-3
MF:C13H13ClN2
メガワット:232.708721876144
CID:6175132
PubChem ID:165662477

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
    • EN300-1995180
    • 2229529-35-3
    • インチ: 1S/C13H13ClN2/c1-15-13(6-7-13)11-10(14)5-4-9-3-2-8-16-12(9)11/h2-5,8,15H,6-7H2,1H3
    • InChIKey: CNUJJCJCMKJFSL-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=CC=CN=C2C=1C1(CC1)NC

計算された属性

  • せいみつぶんしりょう: 232.0767261g/mol
  • どういたいしつりょう: 232.0767261g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 24.9Ų

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1995180-0.05g
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
2229529-35-3
0.05g
$1428.0 2023-09-16
Enamine
EN300-1995180-1.0g
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
2229529-35-3
1g
$1701.0 2023-06-02
Enamine
EN300-1995180-0.5g
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
2229529-35-3
0.5g
$1632.0 2023-09-16
Enamine
EN300-1995180-0.25g
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
2229529-35-3
0.25g
$1564.0 2023-09-16
Enamine
EN300-1995180-10.0g
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
2229529-35-3
10g
$7312.0 2023-06-02
Enamine
EN300-1995180-5g
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
2229529-35-3
5g
$4930.0 2023-09-16
Enamine
EN300-1995180-2.5g
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
2229529-35-3
2.5g
$3332.0 2023-09-16
Enamine
EN300-1995180-5.0g
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
2229529-35-3
5g
$4930.0 2023-06-02
Enamine
EN300-1995180-0.1g
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
2229529-35-3
0.1g
$1496.0 2023-09-16
Enamine
EN300-1995180-10g
1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine
2229529-35-3
10g
$7312.0 2023-09-16

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine 関連文献

Related Articles

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amineに関する追加情報

Introduction to 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine (CAS No. 2229529-35-3)

1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine, identified by the chemical identifier CAS No. 2229529-35-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural framework, combines a quinoline moiety with a cyclopropane ring, making it a promising candidate for further exploration in drug discovery and development.

The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of a chloro substituent at the 7-position and a methylated amine group at the 1-position of the cyclopropane ring introduces additional functional diversity, which can be exploited to modulate the pharmacokinetic and pharmacodynamic profiles of the compound. This structural design allows for selective interactions with biological targets, making it a valuable asset in the quest for novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target protein-protein interactions (PPIs) and other complex biological pathways. The structural features of 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine suggest that it may possess the ability to disrupt or modulate such interactions. Specifically, the quinoline ring can serve as a hinge-binding motif, while the cyclopropane moiety can engage in favorable hydrophobic interactions with protein targets. This dual-mode binding capability has been increasingly recognized as a key strategy in designing high-affinity and selective inhibitors.

One of the most compelling aspects of this compound is its potential to serve as a lead structure for the development of next-generation therapeutics. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups allows for fine-tuning of electronic properties, which is crucial for optimizing binding affinity and selectivity. Additionally, the cyclopropane ring, known for its rigid three-membered structure, can impose conformational constraints that enhance target specificity. These features collectively position 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine as a versatile building block for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have further facilitated the exploration of this compound's potential applications. High-throughput virtual screening (HTVS) and molecular dynamics simulations have been employed to identify potential binding pockets and optimize lead structures. These computational approaches have revealed that modifications to the chloroquinoline core and cyclopropane side chain can significantly enhance binding affinity to target proteins. Such insights are critical for guiding experimental synthesis and optimization efforts.

The synthesis of 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine presents an intriguing challenge due to its complex structural motif. However, modern synthetic methodologies have made significant strides in enabling the efficient construction of such molecules. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been particularly useful in forming carbon-carbon bonds within the quinoline framework. Additionally, palladium-catalyzed hydrogenation techniques have been employed to introduce the cyclopropane ring with high regioselectivity.

In terms of biological evaluation, preliminary studies have shown promising activity profiles for derivatives of this compound family. The quinoline moiety has demonstrated efficacy against various pathogens, while the cyclopropane group has been associated with enhanced membrane permeability and improved oral bioavailability. These properties make 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine an attractive candidate for further investigation in preclinical models.

The integration of machine learning and artificial intelligence into drug discovery workflows has also played a pivotal role in accelerating the development pipeline for this compound. Predictive models based on large datasets have been trained to identify optimal substitution patterns on the quinoline core that enhance binding affinity and selectivity. These AI-driven approaches complement traditional medicinal chemistry strategies by providing rapid insights into structure-function relationships.

Looking ahead, future research on 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine should focus on elucidating its mechanism of action through detailed biochemical assays and structural biology studies. Understanding how this compound interacts with its target proteins at an atomic level will provide critical insights into its therapeutic potential. Furthermore, exploring analogues with modified substituents will help define key structural features necessary for optimal pharmacological activity.

The broader implications of this research extend beyond individual therapeutic applications. The development of novel compounds like 1-(7-chloroquinolin-8-yl)-N-methylcyclopropan-1-amine contributes to our fundamental understanding of drug design principles and can inform future discoveries across multiple therapeutic areas. As our knowledge base expands through interdisciplinary collaboration between chemists, biologists, and computational scientists, we can expect even more innovative approaches to emerge.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue